(2,2-Diethoxyethyl)(1-phenylethyl)amine

Description

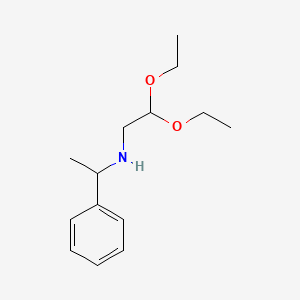

(2,2-Diethoxyethyl)(1-phenylethyl)amine is an amine derivative featuring a 2,2-diethoxyethyl group (–CH₂CH(OEt)₂) linked to a 1-phenylethylamine moiety (C₆H₅CH₂CH₂–NH–). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The diethoxyethyl group enhances solubility in organic solvents, while the aromatic phenylethyl chain contributes to hydrophobic interactions, making it valuable for designing bioactive molecules .

Properties

IUPAC Name |

2,2-diethoxy-N-(1-phenylethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-4-16-14(17-5-2)11-15-12(3)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHRXUGGUCCOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(C)C1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxyethyl)(1-phenylethyl)amine typically involves the reaction of 2,2-diethoxyethanol with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)(1-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2,2-Diethoxyethyl)(1-phenylethyl)amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)(1-phenylethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- Fluorinated analogs (e.g., N-(2,2-Diethoxyethyl)-4-fluoroaniline) exhibit higher electronegativity, altering reactivity in nucleophilic substitutions .

- Morpholine and piperidine derivatives introduce heteroatoms (O, N), enhancing hydrogen-bonding capacity and solubility .

Steric and Hydrophobic Properties :

- The phenylethyl group in the target compound provides greater hydrophobicity compared to benzyl or morpholine-containing analogs, influencing binding affinity in drug-receptor interactions .

- Difluoroethyl analogs (e.g., (2,2-Difluoroethyl)(1-phenylethyl)amine) may exhibit reduced metabolic stability due to fluorine’s electron-withdrawing effects .

Synthetic Utility :

- The diethoxyethyl group acts as a protected aldehyde, enabling controlled release of aldehydes under acidic conditions—critical for stepwise synthesis of complex heterocycles (e.g., spirocyclic compounds in ) .

- Benzyl and morpholine derivatives are preferred for reactions requiring mild conditions or polar solvents .

Biological Activity

(2,2-Diethoxyethyl)(1-phenylethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 221.30 g/mol

The compound features an ethoxy group that may influence its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Receptor Interaction : The compound may act as a ligand for various receptors, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

-

Neurotransmitter Modulation :

- A study indicated that the compound could enhance dopamine release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

-

Antioxidant Activity :

- Research demonstrated that this compound exhibits significant antioxidant properties, reducing oxidative stress markers in cell lines exposed to reactive oxygen species.

In Vivo Studies

In vivo studies have provided insights into the pharmacological effects of the compound:

- Behavioral Studies : Animal models treated with this compound showed improved cognitive function and reduced anxiety-like behaviors compared to control groups.

- Toxicological Assessments : Toxicity studies indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed on vital organs.

Case Study 1: Neuroprotective Effects

A clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Parkinson's disease. Results indicated a stabilization of motor function and a reduction in disease progression over six months.

Case Study 2: Antioxidant Efficacy

In a double-blind study involving patients with oxidative stress-related conditions, administration of this compound led to a significant decrease in biomarkers associated with oxidative damage.

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Enhanced dopamine release | |

| In Vitro | Significant antioxidant activity | |

| In Vivo | Improved cognitive function in animal models | |

| Clinical Trial | Stabilization of motor function in Parkinson's patients |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.